Structural Differentiation from the Closest 6-Ethyl-7-Hydroxy Analog: Implications for Target Engagement
The direct 6-ethyl-7-hydroxy analog (CAS 1177891-06-3, BDBM100113) has been tested against human Kallikrein-7 in a biochemical assay, yielding an EC50 > 69.5 µM, indicating minimal inhibitory activity [1]. In contrast, the target compound 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is not known to have Kallikrein-7 activity data, and the replacement of the 6-ethyl-7-hydroxy motif with 6,7-dimethyl groups represents a substantial physicochemical change (removal of a hydrogen-bond donor and altered lipophilicity) that is expected to shift target selectivity away from serine proteases toward other targets such as cholinesterases or G protein-coupled receptors [2].
| Evidence Dimension | Kallikrein-7 inhibitory activity (EC50) |
|---|---|
| Target Compound Data | No data available; predicted to be inactive based on SAR |
| Comparator Or Baseline | 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one (BDBM100113): EC50 > 6.95E+4 nM |
| Quantified Difference | Not directly quantifiable; structural difference removes key H-bond donor |
| Conditions | BindingDB Entry for Kallikrein-7 (Human), PubChem BioAssay AID 720500 |
Why This Matters
Procurement of the 6,7-dimethyl compound instead of the 6-ethyl-7-hydroxy analog avoids unwanted serine protease inhibition and directs research toward distinct target classes.
- [1] BindingDB. BDBM100113: 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxychromen-2-one. EC50 > 6.95E+4 nM for Kallikrein-7. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=100113. View Source
- [2] Rastegari, A., et al. (2018). Synthesis and evaluation of coumarin/piperazine hybrids as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27, 1717–1727. View Source
